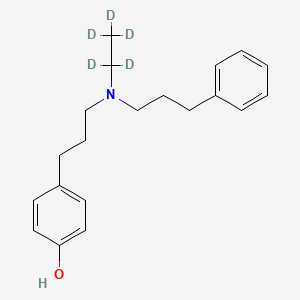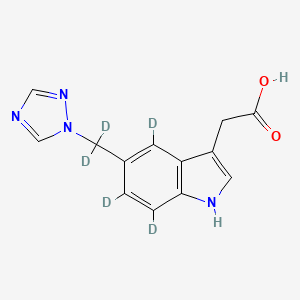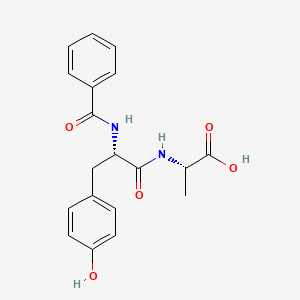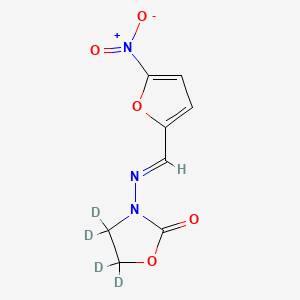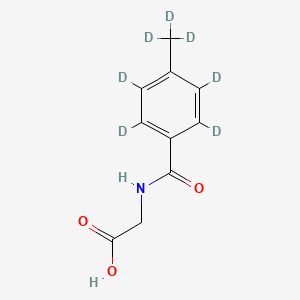
4-Methyl Hippuric Acid-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl Hippuric Acid-d7 (4-MHA-d7) is a deuterated derivative of 4-Methyl Hippuric Acid (4-MHA), an organic compound that is widely used in scientific research. 4-MHA-d7 is used in a variety of applications due to its unique properties, including its high solubility in both water and organic solvents, its low toxicity, and its low cost. 4-MHA-d7 has been used in a range of scientific research applications, including drug metabolism studies, biomarker analysis, and pharmacokinetic studies.
科学的研究の応用
4-Methyl Hippuric Acid-d7 has been used in a variety of scientific research applications, including drug metabolism studies, biomarker analysis, and pharmacokinetic studies. In drug metabolism studies, this compound is used to measure the rate at which a drug is metabolized by the body. In biomarker analysis, this compound is used to measure the presence of certain biomarkers in the body, which can be used to diagnose and monitor diseases. In pharmacokinetic studies, this compound is used to measure the rate at which a drug is absorbed, distributed, metabolized, and eliminated from the body.
作用機序
4-Methyl Hippuric Acid-d7 is metabolized by the body in a similar manner to 4-MHA. In the body, this compound is metabolized by the enzyme hippuricase, which converts the this compound into 4-Methyl Glucuronide-d7 and 4-Methyl Sulphate-d7. These metabolites are then excreted in the urine.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce oxidative stress, and improve liver function. In humans, this compound has been shown to reduce levels of cholesterol and triglycerides, as well as improve blood glucose levels.
実験室実験の利点と制限
4-Methyl Hippuric Acid-d7 has a number of advantages and limitations for lab experiments. One advantage of this compound is its low cost, as it is relatively inexpensive compared to other organic compounds. Another advantage is its high solubility in both water and organic solvents, which makes it easy to use in a variety of experiments. A limitation of this compound is its low toxicity, which means it may not be suitable for certain types of experiments.
将来の方向性
There are a number of potential future directions for 4-Methyl Hippuric Acid-d7. One potential future direction is the development of new methods for synthesizing this compound, which could reduce the cost and improve the efficiency of the synthesis process. Another potential future direction is the development of new applications for this compound, such as in drug delivery systems or in the detection of biomarkers. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic uses.
合成法
4-Methyl Hippuric Acid-d7 is synthesized from 4-Methyl Hippuric Acid (4-MHA) through a process known as deuteration. The deuteration process involves the replacement of hydrogen atoms in the 4-MHA molecule with deuterium atoms, resulting in a compound with the same chemical structure as 4-MHA but with different physical and chemical properties. The deuteration process can be carried out using a variety of methods, including chemical reaction, electrolysis, and thermal exchange.
特性
IUPAC Name |
2-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCPTLHWVWLLH-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

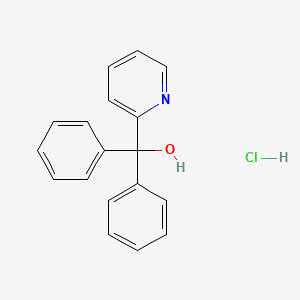

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)
